N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound belonging to the class of benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The process may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones.
Introduction of the methoxy and methyl groups: These groups are introduced through subsequent substitution reactions.
Coupling with the benzamide moiety: The final step involves the coupling of the benzo[d]thiazole derivative with 3-(methylthio)benzamide under specific reaction conditions, often using coupling agents like carbodiimides.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace existing functional groups with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has shown potential as a pharmacological agent. It may be used in studies related to enzyme inhibition, receptor modulation, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may modulate signaling pathways, leading to its observed biological and medicinal effects.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share structural similarities and have been studied for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives are also structurally related and have been investigated for their biological activities.
Uniqueness: N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide stands out due to its specific substitution pattern and the presence of both methoxy and methylthio groups. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-10-7-8-13(21-2)14-15(10)23-17(18-14)19-16(20)11-5-4-6-12(9-11)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCINQOURJXKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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